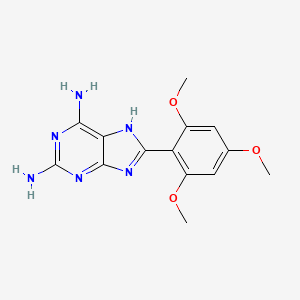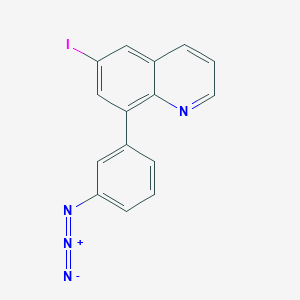
8-(3-Methoxybenzyloxy)caffeine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of caffeine, where a methoxybenzyloxy group is attached to the caffeine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Methoxybenzyloxy)caffeine typically involves the reaction of caffeine with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:
Caffeine+3-Methoxybenzyl Chloride→this compound
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve the preparation of the starting materials, the reaction under controlled conditions, and the purification of the final product using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-(3-Methoxybenzyloxy)caffeine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The methoxybenzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction can produce methoxybenzyl alcohol derivatives.
Scientific Research Applications
8-(3-Methoxybenzyloxy)caffeine has several scientific research applications, including:
Chemistry: Used as a model compound for studying the reactivity of caffeine derivatives and their interactions with other molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the context of neuroprotection and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 8-(3-Methoxybenzyloxy)caffeine involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit certain enzymes, such as monoamine oxidase, which plays a role in neurotransmitter metabolism . Additionally, it can bind to adenosine receptors, similar to caffeine, leading to stimulant effects on the central nervous system .
Comparison with Similar Compounds
Similar Compounds
Caffeine: The parent compound, known for its stimulant effects.
Theobromine: A related methylxanthine found in chocolate, with milder stimulant effects.
Theophylline: Another methylxanthine used in the treatment of respiratory diseases.
Uniqueness
8-(3-Methoxybenzyloxy)caffeine is unique due to the presence of the methoxybenzyloxy group, which imparts different chemical and biological properties compared to its parent compound, caffeine.
Properties
CAS No. |
371944-58-0 |
|---|---|
Molecular Formula |
C16H18N4O4 |
Molecular Weight |
330.34 g/mol |
IUPAC Name |
8-[(3-methoxyphenyl)methoxy]-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C16H18N4O4/c1-18-12-13(19(2)16(22)20(3)14(12)21)17-15(18)24-9-10-6-5-7-11(8-10)23-4/h5-8H,9H2,1-4H3 |
InChI Key |
SDEMBXFOALFRQD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(N=C1OCC3=CC(=CC=C3)OC)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


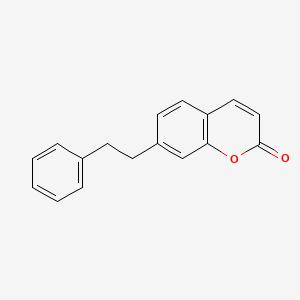



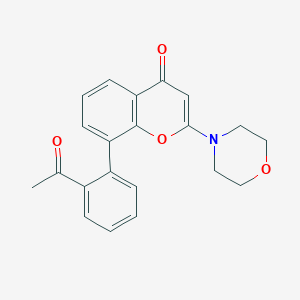

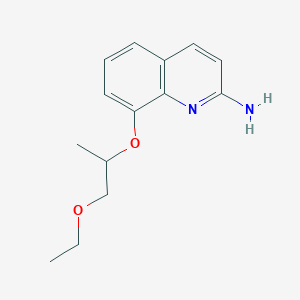
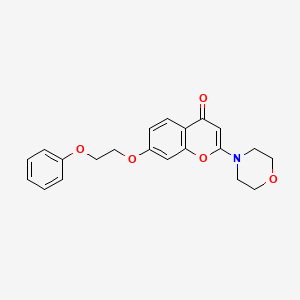

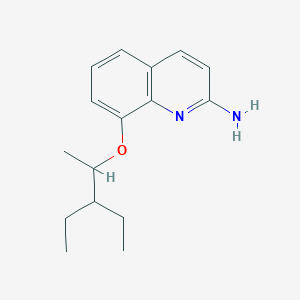

![7-vinyl-6H-chromeno[4,3-b]quinoline-3,9-diol](/img/structure/B10845738.png)
